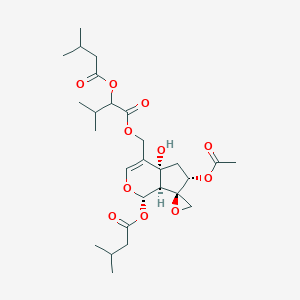
BB-22 8-hydroxyisoquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 8-hydroxyisoquinoline isomer differs from BB-22 structurally by having an isoquinoline attached instead of a quinoline. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Forensic Drug Analysis : Kohyama et al. (2016) investigated the differentiation among regioisomers of synthetic cannabinoids, focusing on the analytical properties and methods of differentiation among isomers formed from minor modifications of 5F-PB-22, including the 5-hydroxyquinoline isomer. This study is significant in the context of forensic drug analysis, where differentiation among isomers is crucial for legal and regulatory purposes (Kohyama et al., 2016).
Pharmacological Activities : Oliveri et al. (2018) explored the synthesis and characterization of hydroxyquinoline–mannose conjugates, including their ability to complex copper(II) ions and their biological activities. This research highlights the potential of 8-hydroxyquinolines in developing new active derivatives for pharmacological applications (Oliveri et al., 2018).
Chemical Reactions in Superacids : Koltunov et al. (2002) studied the reactions of 8-hydroxyquinolines, including the 8-hydroxyquinoline and 5-hydroxyisoquinoline isomers, with benzene and cyclohexane in superacids. The research provides insights into the superelectrophilic dicationic intermediates involved in these reactions (Koltunov et al., 2002).
Antibacterial Properties : Buyukakinci and Tezcan (2018) investigated the antibacterial properties of 8-hydroxyquinoline treated cotton fabrics, highlighting its potential application in the medical textile industry, particularly for its effectiveness against Escherichia coli and Staphylococcus aureus (Buyukakinci & Tezcan, 2018).
Metallosupramolecular Chemistry : Albrecht et al. (2008) discussed the applications of 8-hydroxyquinoline derivatives in metallosupramolecular chemistry, including their use in creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).
Chemoselective Tert-butoxycarbonylation : Ouchi et al. (2002) demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for amines and phenols (Ouchi et al., 2002).
Fluorescent Dyes in Biological Applications : Mercurio et al. (2021) reported on the synthesis of a highly functionalized isoquinoline showing blue fluorescence, tested in the invertebrate animal model Ciona intestinalis, indicating its potential as a fluorescent dye for cell nuclei (Mercurio et al., 2021).
Catalysis in Chemical Reactions : Shang et al. (2008) explored the modification of MCM-22 zeolites with 8-hydroxyquinoline for use in catalyzing the isomerization of n-butene (Shang et al., 2008).
Propriétés
Formule moléculaire |
C25H24N2O2 |
|---|---|
Poids moléculaire |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-13-14-26-15-21(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-20(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
Clé InChI |
FJGFHRZBBWREEK-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=NC=C2)C2=CC=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonymes |
isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



